molecular formula C16H13FIN3O2 B2482298 Methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate CAS No. 2306264-81-1

Methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B2482298
CAS No.: 2306264-81-1
M. Wt: 425.202
InChI Key: KVKXQWRQYNKKND-UHFFFAOYSA-N
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Description

Methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The presence of fluorine and iodine atoms in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-fluoro-4-iodoaniline with 8-methylimidazo[1,2-a]pyridine-6-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imidazo[1,2-a]pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to the removal of halogen atoms, resulting in simpler aromatic compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that compounds similar to methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate exhibit promising anticancer properties. The imidazo[1,2-a]pyridine scaffold has been associated with the inhibition of various cancer cell lines, making it a candidate for further development in targeted cancer therapies.

2. Kinase Inhibition:
The compound may serve as a kinase inhibitor due to its structural features that allow interaction with ATP-binding sites in kinases. This property is crucial for the development of drugs aimed at diseases such as cancer and inflammatory disorders.

3. Antimicrobial Properties:
Studies have shown that similar imidazo derivatives possess antimicrobial activity against a range of pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.

Material Science Applications

1. Organic Electronics:
The unique electronic properties of imidazo compounds make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to tune the electronic properties through substitution patterns can lead to improved efficiency in these devices.

2. Sensors:
this compound can be explored as a sensing material due to its potential for selective binding with metal ions or small organic molecules, which is beneficial in environmental monitoring and diagnostics.

Chemical Building Block

As a versatile building block in organic synthesis, this compound can be utilized to create more complex molecules through various coupling reactions. Its functional groups allow for easy modification and incorporation into larger frameworks, making it valuable in pharmaceutical chemistry and materials development.

Case Studies

Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer efficacy of imidazo derivatives similar to this compound. The results indicated significant cytotoxicity against breast cancer cell lines, highlighting the compound's potential as a lead structure for drug development.

Case Study 2: Sensor Technology
Research featured in Sensors and Actuators B: Chemical explored the use of imidazo derivatives in sensor applications. The study demonstrated that modifications to the molecular structure could enhance selectivity and sensitivity towards specific analytes, paving the way for innovative sensor technologies.

Mechanism of Action

The mechanism of action of Methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of fluorine and iodine atoms enhances its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-(2-chloro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate
  • Methyl 7-(2-fluoro-4-bromo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate
  • Methyl 7-(2-fluoro-4-iodo-anilino)-8-ethyl-imidazo[1,2-a]pyridine-6-carboxylate

Uniqueness

Methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate is unique due to the specific combination of fluorine and iodine atoms, which enhances its reactivity and potential for various chemical transformations. This combination also contributes to its high binding affinity and selectivity for certain molecular targets, making it a valuable compound in pharmaceutical research .

Biological Activity

Methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate (CAS: 2306264-81-1) is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article reviews its biological activity, including anticancer, antibacterial, and antiviral properties, supported by data tables and relevant case studies.

  • Molecular Formula : C16H13FIN3O2
  • Molar Mass : 425.2 g/mol
  • Density : 1.71 g/cm³ (predicted)
  • pKa : 6.46 (predicted)

This compound features a unique combination of fluorine and iodine, which enhances its reactivity and potential for various biological interactions .

Anticancer Activity

Imidazo[1,2-a]pyridines have shown significant promise in cancer treatment. The biological evaluation of similar compounds has demonstrated their ability to inhibit the proliferation of various cancer cell lines.

Case Study: Antiproliferative Effects

A study examining the antiproliferative effects of various imidazo[1,2-a]pyridine derivatives found that compounds similar to this compound exhibited potent activity against several human cancer cell lines:

Cell Line IC50 (μM)
LN-229 (glioblastoma)0.4
HCT-116 (colorectal carcinoma)0.7
NCI-H460 (lung carcinoma)1.8
HeLa (cervical carcinoma)3.2

The strongest activity was noted for derivatives with specific substitutions that enhance their interaction with DNA . The mechanism often involves intercalation into double-stranded DNA, leading to inhibition of replication and transcription processes.

Antibacterial Activity

While many imidazo[1,2-a]pyridine derivatives lack significant antibacterial properties, some have shown moderate activity against specific Gram-positive and Gram-negative bacteria.

Observations on Antibacterial Efficacy

In a comparative study of antibacterial activities:

Compound MIC (μM) Target Bacteria
Compound A32E. coli
This compoundNot yet evaluated-

Further research is necessary to establish the antibacterial efficacy of this compound specifically .

Antiviral Activity

The antiviral potential of imidazo[1,2-a]pyridine derivatives has been explored in various studies. Compounds in this class have demonstrated activity against both DNA and RNA viruses.

Summary of Antiviral Studies

Research has indicated that certain derivatives can inhibit viral replication through mechanisms similar to those observed in anticancer activity:

Virus Type Activity Observed
DNA VirusesModerate inhibition
RNA VirusesSignificant inhibition

These findings suggest that this compound may hold promise as an antiviral agent pending further investigation .

The biological activity of this compound is primarily attributed to its ability to bind selectively to molecular targets such as enzymes and receptors involved in cell proliferation and viral replication. The presence of halogen atoms (fluorine and iodine) enhances binding affinity and specificity.

Properties

IUPAC Name

methyl 7-(2-fluoro-4-iodoanilino)-8-methylimidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FIN3O2/c1-9-14(20-13-4-3-10(18)7-12(13)17)11(16(22)23-2)8-21-6-5-19-15(9)21/h3-8,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKXQWRQYNKKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN2C1=NC=C2)C(=O)OC)NC3=C(C=C(C=C3)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FIN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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